molecular formula C18H12F4N2O B2912502 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one CAS No. 941883-26-7

6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one

カタログ番号 B2912502
CAS番号: 941883-26-7
分子量: 348.301
InChIキー: WPCLEAZZDCDFNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one, also known as GSK-3 inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in a wide range of cellular processes, including glucose metabolism, cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been implicated in the treatment of a variety of diseases, including Alzheimer's disease, bipolar disorder, and diabetes.

作用機序

The mechanism of action of 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is through inhibition of 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one. 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is a key regulator of the Wnt/β-catenin signaling pathway, which is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one leads to activation of the Wnt/β-catenin pathway, which has been implicated in the treatment of a variety of diseases, including cancer, Alzheimer's disease, and diabetes.
Biochemical and Physiological Effects
In addition to its effects on the Wnt/β-catenin pathway, 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one has been shown to have a number of other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis, as well as to improve insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

実験室実験の利点と制限

One advantage of 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is its high selectivity for 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one, which allows for more precise targeting of the Wnt/β-catenin pathway. Additionally, it has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of the compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

将来の方向性

There are a number of potential future directions for research on 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one. One area of interest is its potential as a treatment for Alzheimer's disease, given its neuroprotective effects in animal models. Additionally, it may have potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Another area of interest is its potential as a treatment for diabetes, given its ability to improve insulin sensitivity in animal models. Finally, it may have potential as a treatment for cancer, given its ability to activate the Wnt/β-catenin pathway, which has been implicated in the development of certain types of cancer.

合成法

The synthesis of 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one involves several steps, starting with the reaction of 4-fluorobenzaldehyde with 4-(trifluoromethyl)benzylamine to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine, which is subsequently reacted with 3-chloropyridazine to give the final product.

科学的研究の応用

6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one has been extensively studied in the context of its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, as well as anti-inflammatory effects in models of rheumatoid arthritis. Additionally, it has been investigated as a potential treatment for diabetes, as it has been shown to improve insulin sensitivity in animal models.

特性

IUPAC Name

6-(4-fluorophenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N2O/c19-15-7-3-13(4-8-15)16-9-10-17(25)24(23-16)11-12-1-5-14(6-2-12)18(20,21)22/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCLEAZZDCDFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。